2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane
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Overview
Description
“2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane” is a chemical compound with the CAS Number: 123455-94-7 . It has a molecular weight of 158.19 and its IUPAC name is 2-(2,2-difluorovinyl)bicyclo[2.2.1]heptane . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane” is 1S/C9H12F2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h5-8H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane” include its molecular weight (158.19 ), its physical state (liquid ). The compound is stored at a temperature of 4°C .
Scientific Research Applications
- Application Summary : Bicyclo[2.2.1]heptane compounds are used in the development of an asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .
- Methods of Application : This involves an organocatalytic formal [4 + 2] cycloaddition reaction that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
- Results or Outcomes : The reaction has been realized and it allows for the synthesis of a wide range of bicyclo[2.2.1]heptane-1-carboxylates .
- “2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane” is a chemical compound with the molecular formula C9H12F2 . It can be found in various chemical databases and suppliers .
- Bicyclo[2.2.1]heptane compounds, in general, are found in numerous compounds with various functions . They are featured in bioactive natural products and drug candidates .
- The bicyclo[2.2.1]heptane scaffold provides the basis for asymmetric synthesis and catalysis .
- “2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane” is a chemical compound with the molecular formula C9H12F2 . It can be found in various chemical databases and suppliers .
- Bicyclo[2.2.1]heptane compounds, in general, are found in numerous compounds with various functions . They are featured in bioactive natural products and drug candidates .
- The bicyclo[2.2.1]heptane scaffold provides the basis for asymmetric synthesis and catalysis .
Safety And Hazards
properties
IUPAC Name |
2-(2,2-difluoroethenyl)bicyclo[2.2.1]heptane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h5-8H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUUNJKFMSNFBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C=C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469899 |
Source
|
Record name | 2-(2,2-Difluoroethenyl)bicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane | |
CAS RN |
123455-94-7 |
Source
|
Record name | 2-(2,2-Difluoroethenyl)bicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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